2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the pyridine ring, sulfonamide group, and phenethylacetamide moiety. While I don’t have specific synthetic details for this compound, it likely follows established synthetic routes for similar sulfonamides. Researchers have synthesized related compounds with modifications to the pyridine scaffold, aiming to enhance their pharmacological properties .
Molecular Structure Analysis
The molecular structure of 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide consists of a pyridine ring substituted with a sulfonamide group and a phenethylacetamide side chain. The presence of the methoxybenzyl group contributes to its lipophilicity and potential interactions with biological targets .
Scientific Research Applications
Antimalarial Drug Development
The sulfonamide group in this compound has been explored for its potential in antimalarial drug development. By targeting the enzyme falcipain-2 in the malaria parasite Plasmodium falciparum, researchers aim to inhibit its growth and proliferation. The compound’s structural features may allow it to bind effectively to the enzyme, potentially leading to new therapeutic agents against malaria .
Allelopathic Studies
Allelochemicals are compounds that plants release to affect the growth of neighboring plants. The methoxybenzyl component of this compound could be studied for its allelopathic effects, which might contribute to understanding plant competition and survival strategies, as well as agricultural weed management .
Organic Synthesis
This compound can serve as a precursor or intermediate in organic synthesis. Its benzyl and acetamide groups are functional handles that can undergo various chemical reactions, making it a valuable building block for synthesizing more complex molecules .
Pharmacological Research
The compound’s structure is similar to that of known pharmacological agents, suggesting it could be modified to create new drugs. Its molecular framework could be used to synthesize compounds with potential activity against various diseases, including immune disorders .
Monoamine Oxidase Inhibition
Compounds with a methoxyphenyl structure have been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This suggests potential research applications in the treatment of neurological disorders such as depression .
Mechanism of Action
The precise mechanism of action for 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide remains under investigation. Given its structural features, it may interact with specific receptors or enzymes related to neurological and psychiatric conditions. Future studies should elucidate its target pathways and effects .
Safety and Hazards
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-30-21-11-9-20(10-12-21)17-26(31(28,29)22-8-5-14-24-16-22)18-23(27)25-15-13-19-6-3-2-4-7-19/h2-12,14,16H,13,15,17-18H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGXNRKGRKKVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.